molecular formula C94H169NO40 B11931154 Fmoc-N-amido-PEG36-Boc

Fmoc-N-amido-PEG36-Boc

Cat. No.: B11931154
M. Wt: 1953.3 g/mol
InChI Key: ZMDWQUPVSGNOHL-UHFFFAOYSA-N
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Description

Fmoc-N-amido-PEG36-Boc: is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a Boc-protected amine, making it a versatile reagent in organic synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG36-Boc typically involves the following steps:

    Fmoc Protection: The amine group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.

    PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.

    Boc Protection: The terminal amine group is protected using the Boc (tert-butoxycarbonyl) group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:

    Batch Synthesis: Conducted in reactors with precise temperature and pH control.

    Purification: Techniques such as chromatography are used to purify the compound.

    Quality Control: Analytical methods like NMR and HPLC are employed to ensure the compound meets the required specifications

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-amido-PEG36-Boc undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under basic conditions to expose the amine groups.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Basic conditions (e.g., piperidine for Fmoc removal).

    Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators.

Major Products:

    Free Amine: Obtained after deprotection of Fmoc and Boc groups.

    Amide Bonds: Formed through reactions with primary amines .

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to introduce hydrophilic spacers.

    Drug Delivery: Enhances solubility and stability of drug molecules.

Biology:

    Protein Conjugation: Facilitates the attachment of PEG chains to proteins, improving their pharmacokinetic properties.

    Cellular Imaging: Used in the synthesis of fluorescent probes for cellular imaging.

Medicine:

    Therapeutics: Employed in the development of PEGylated drugs to increase their half-life and reduce immunogenicity.

    Diagnostics: Used in the synthesis of diagnostic agents for imaging and detection of diseases.

Industry:

    Bioconjugation: Applied in the production of bioconjugates for various industrial applications.

    Nanotechnology: Utilized in the synthesis of nanoparticles for targeted drug delivery

Mechanism of Action

Mechanism: Fmoc-N-amido-PEG36-Boc exerts its effects through the following mechanisms:

    PEGylation: The PEG chain increases solubility and biocompatibility, reducing aggregation and immunogenicity.

    Conjugation: The amine groups can be conjugated to various molecules, enhancing their properties.

Molecular Targets and Pathways:

    Proteins: Conjugation to proteins improves their stability and pharmacokinetics.

    Drug Molecules: Enhances solubility and delivery of drug molecules

Comparison with Similar Compounds

    Fmoc-N-amido-PEG36-acid: Similar structure but lacks the Boc-protected amine.

    Fmoc-N-amido-PEG2-acetic acid: Shorter PEG chain, used for different applications.

Uniqueness:

    Fmoc-N-amido-PEG36-Boc: is unique due to its dual protection (Fmoc and Boc) and long PEG chain, making it highly versatile for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C94H169NO40

Molecular Weight

1953.3 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97)

InChI Key

ZMDWQUPVSGNOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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